N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Description
N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H27N5O4S2 and its molecular weight is 489.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research on compounds with complex structures, including those similar to the specified compound, often explores their synthesis and potential biological activities. These compounds, featuring heterocyclic frameworks like thiadiazole, pyrrolidine, and oxopyrrolidine, are of interest for their diverse biological and pharmacological properties.
Antimicrobial and Antioxidant Properties
Compounds containing thiadiazole and pyrrolidine units have been synthesized and evaluated for their antibacterial and antioxidant activities. For instance, derivatives with azole, diazole, oxadiazole, thiadiazole, and triazole fragments have shown moderate activity against certain microorganisms and some have been tested for their antioxidant activity (Anusevičius et al., 2015). This suggests that the compound may also possess similar properties, making it a candidate for further antimicrobial and antioxidant evaluations.
Anti-Inflammatory and Analgesic Effects
Novel synthetic routes have led to the discovery of compounds with significant anti-inflammatory and analgesic activities. Studies have found that certain derivatives can act as cyclooxygenase inhibitors and possess analgesic and anti-inflammatory properties, with some showing high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020). These findings highlight the potential for compounds like the one specified to be explored for their pain-relieving and anti-inflammatory effects.
Nematocidal Activity
Research into the synthesis of novel compounds often extends into their potential use as nematicides. For example, certain 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been identified as having good nematocidal activity against specific pests, offering a promising lead for the development of new nematicides (Liu et al., 2022). This suggests that the research application of the specified compound could extend into agricultural sciences, specifically in pest management strategies.
Corrosion Inhibition
Thiazole-based pyridine derivatives have been synthesized and characterized for their corrosion inhibition performance on mild steel, demonstrating that these compounds can effectively protect steel surfaces by forming a protective film. This indicates potential applications of similar compounds in materials science, particularly in corrosion prevention (Chaitra et al., 2016).
Properties
IUPAC Name |
N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4S2/c1-31-17-9-5-4-8-16(17)27-13-15(12-18(27)28)20(30)23-21-24-25-22(33-21)32-14-19(29)26-10-6-2-3-7-11-26/h4-5,8-9,15H,2-3,6-7,10-14H2,1H3,(H,23,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLQKVJDKNCOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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